![molecular formula C18H18N2O3 B2387882 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide CAS No. 921817-43-8](/img/structure/B2387882.png)

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

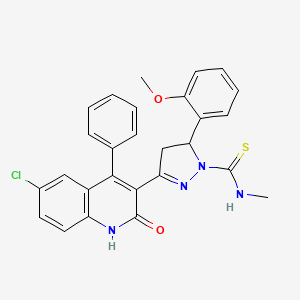

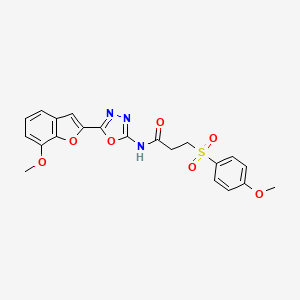

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide, also known as DOBAM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DOBAM belongs to the class of benzodiazepine receptor ligands and has been shown to have anxiolytic and anticonvulsant effects. In

Scientific Research Applications

- The investigation of indole derivatives, including this compound, has revealed promising anticancer properties. Researchers have explored its effects on cancer cells, aiming to develop novel therapies. Further studies are needed to understand its mechanism of action and potential clinical applications .

- Some indole derivatives exhibit anti-inflammatory and analgesic effects. For instance, compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have demonstrated such properties .

- The synthesis and study of indole derivatives fall within the realm of heterocyclic chemistry. Researchers explore novel synthetic methods to construct indole moieties, contributing to the broader field of organic chemistry .

- Indole derivatives, including this compound, have been evaluated for their impact on cell viability. Techniques like the MTT assay assess cell health based on redox potential. Active cells convert MTT to insoluble purple formazan, which can be quantified optically .

- Indoles are prevalent in natural products and play essential roles in cell biology. Investigating their occurrence in selected alkaloids sheds light on their significance and potential therapeutic applications .

- Indole-3-acetic acid, a plant hormone, is produced from tryptophan degradation. Derivatives of indole, including our compound, may have analogous effects in plant growth and development .

Anticancer Properties

Anti-Inflammatory and Analgesic Activities

Heterocyclic Chemistry Research

Cell Viability Assessment

Natural Product Chemistry

Plant Hormone Analogues

properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-18(2)11-23-15-9-8-13(10-14(15)20-17(18)22)19-16(21)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEMHRBSDQUQHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)NC1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2387801.png)

![(1R,5R)-1-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/no-structure.png)

![4,6-Dimethyl-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B2387806.png)

![2-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2387816.png)